molecular formula C10H7F5N2O3 B2830929 N-((2-(difluoromethoxy)phenyl)carbamoyl)-2,2,2-trifluoroacetamide CAS No. 321944-49-4

N-((2-(difluoromethoxy)phenyl)carbamoyl)-2,2,2-trifluoroacetamide

Cat. No. B2830929
CAS RN: 321944-49-4
M. Wt: 298.169
InChI Key: UYLVXXQCYBKKGO-UHFFFAOYSA-N
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Description

N-((2-(difluoromethoxy)phenyl)carbamoyl)-2,2,2-trifluoroacetamide, also known as DFTBA, is a chemical compound that has gained significant attention in scientific research. It is a widely used reagent in organic chemistry and biochemistry due to its unique properties. DFTBA is a white crystalline powder that is soluble in most organic solvents.

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

  • Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] , a compound with similarities in fluoroorganic chemistry, demonstrates the potential for site-selective fluorination under mild conditions. This reactivity could be indicative of the broader utility of fluoroorganic compounds in selective fluorination reactions, offering insights into the synthetic versatility of compounds like N-((2-(difluoromethoxy)phenyl)carbamoyl)-2,2,2-trifluoroacetamide (Banks, Besheesh, & Tsiliopoulos, 1996).

  • Catalytic One-Step Deoxytrifluoromethylation of Alcohols using a bench-stable trifluoromethylation reagent highlights the role of fluoroorganic compounds in facilitating direct access to biologically relevant molecules. This suggests potential pathways for the functionalization of organic substrates with fluoro groups, which could extend to the manipulation of compounds like this compound (de Azambuja et al., 2019).

Potential Pharmaceutical Applications

  • N-Acyl-3,3-difluoro-2-oxoindoles serve as versatile intermediates for preparing various 2,2-difluorophenylacetic derivatives. This study underscores the importance of fluoroorganic intermediates in drug synthesis, suggesting a similar potential for this compound in pharmaceutical research (Boechat et al., 2008).

Biomolecular Research Applications

  • A novel 19F-NMR method for investigating antioxidant capacity utilizes trifluoroacetanilidic detectors, indicating the role of fluorinated compounds in advanced spectroscopic techniques for biomolecular studies. This demonstrates the utility of fluoroorganic molecules in probing biological systems, which may be relevant for compounds like this compound (Aime et al., 1999).

properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamoyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5N2O3/c11-8(12)20-6-4-2-1-3-5(6)16-9(19)17-7(18)10(13,14)15/h1-4,8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLVXXQCYBKKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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